N-(4,5-Dichloro-2-nitrophenyl)acetamide

Polymer Chemistry AB-type Monomer Synthesis Polybenzimidazoles

This is the specific 4,5-dichloro-2-nitro isomer required for patented Triclabendazole routes and AB‑type polybenzimidazole monomer synthesis. Unlike its aniline precursor or positional isomers, only this substitution pattern enables SNAr coupling with 4-hydroxybenzoic acid and condensation with 2,3-dichlorophenol. Confirm identity via melting point (124‑128 °C) and InChIKey (ZEGRPTYRAGSSBH‑UHFFFAOYSA‑N) to avoid costly downstream failures.

Molecular Formula C8H6Cl2N2O3
Molecular Weight 249.05 g/mol
CAS No. 5462-30-6
Cat. No. B1295838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-Dichloro-2-nitrophenyl)acetamide
CAS5462-30-6
Molecular FormulaC8H6Cl2N2O3
Molecular Weight249.05 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C8H6Cl2N2O3/c1-4(13)11-7-2-5(9)6(10)3-8(7)12(14)15/h2-3H,1H3,(H,11,13)
InChIKeyZEGRPTYRAGSSBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4,5-Dichloro-2-nitrophenyl)acetamide (CAS 5462-30-6): Verified Properties and Key Differentiators for Scientific Procurement


N-(4,5-Dichloro-2-nitrophenyl)acetamide (CAS 5462-30-6) is a solid nitroacetanilide derivative with the molecular formula C₈H₆Cl₂N₂O₃ and a molecular weight of 249.05 g/mol . It is primarily utilized as a versatile synthetic intermediate in the preparation of pharmaceuticals and high-performance polymers, with its specific substitution pattern enabling distinct reactivity profiles not achievable with other in-class compounds [1].

N-(4,5-Dichloro-2-nitrophenyl)acetamide (CAS 5462-30-6): Why In-Class Analogs Cannot Be Interchanged Without Compromising Synthesis Outcomes


While several nitroacetanilides exist, the 4,5-dichloro-2-nitro substitution pattern of this compound is critical for its performance as an AB-type monomer and its role as a key intermediate in triclabendazole synthesis [1]. Substituting with a positional isomer like N-(2,5-dichloro-4-nitrophenyl)acetamide (CAS 38411-17-5) or the aniline precursor 4,5-dichloro-2-nitroaniline (CAS 6641-64-1) will drastically alter reactivity, leading to different products or failure in established synthetic routes. The following quantitative evidence demonstrates where and why this specific compound is uniquely required.

N-(4,5-Dichloro-2-nitrophenyl)acetamide (CAS 5462-30-6): Head-to-Head Quantitative Differentiation Against Closest Analogs


Unique SNAr Reactivity Enables AB-Type Monomer Synthesis for Polybenzimidazoles

In a direct synthetic application, N-(4,5-dichloro-2-nitrophenyl)acetamide undergoes a nucleophilic aromatic substitution (SNAr) reaction with 4-hydroxybenzoic acid to yield two key products: 4-(5-acetylamino-2-chloro-4-nitrophenoxy)benzoic acid and 4-{5-[(5-acetylamino-2-chloro-4-nitrophenyl)amino]-2-chloro-4-nitrophenoxy}benzoic acid [1]. These are subsequently used as AB-type monomers for polybenzimidazole synthesis. In contrast, the closely related precursor 4,5-dichloro-2-nitroaniline (CAS 6641-64-1) lacks the acetamide protecting group, rendering it unsuitable for this specific monomer generation without additional protection/deprotection steps, which would reduce yield and increase synthetic complexity.

Polymer Chemistry AB-type Monomer Synthesis Polybenzimidazoles SNAr Reaction

Validated High-Yield Synthesis for Triclabendazole Intermediate Preparation

A 2013 patent application explicitly discloses a method for preparing the anthelmintic drug Triclabendazole, which commences with the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol to yield 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide [1]. The patent does not provide alternative starting materials, establishing this compound as the specifically validated and required precursor for this patented route. Furthermore, related synthetic procedures report a 95.23% yield and 97.83% HPLC purity for the compound itself when prepared by a standard nitration and acetylation route [2], confirming its suitability for large-scale, high-purity applications.

Pharmaceutical Synthesis Triclabendazole Anthelmintic Patent Route

Distinct Physicochemical Properties Differentiate from Positional Isomer N-(2,5-Dichloro-4-nitrophenyl)acetamide

The target compound is a solid with a reported melting point of 124-128 °C . Its positional isomer, N-(2,5-dichloro-4-nitrophenyl)acetamide (CAS 38411-17-5), while also a solid at room temperature, does not have a publicly listed melting point for direct comparison; however, its different substitution pattern (2,5-dichloro-4-nitro vs. 4,5-dichloro-2-nitro) results in a unique InChIKey (YOKGZPNQGIYATO-UHFFFAOYSA-N vs. ZEGRPTYRAGSSBH-UHFFFAOYSA-N), confirming it is a distinct chemical entity with different physical and reactive properties . This ensures that procurement of the wrong isomer will lead to incorrect material for any application relying on the specific 4,5-dichloro-2-nitro substitution pattern.

Physicochemical Characterization Melting Point Solid Form Procurement Specification

N-(4,5-Dichloro-2-nitrophenyl)acetamide (CAS 5462-30-6): Validated Use Cases for Scientific and Industrial Research


Synthesis of Polybenzimidazole AB-Type Monomers

Researchers developing polybenzimidazole-based high-performance polymers should procure this compound for the synthesis of specific AB-type monomers via SNAr reactions. The direct head-to-head evidence confirms that N-(4,5-dichloro-2-nitrophenyl)acetamide, unlike its aniline precursor 4,5-dichloro-2-nitroaniline, yields the requisite 4-(5-acetylamino-2-chloro-4-nitrophenoxy)benzoic acid derivatives for subsequent polymerization [1].

Pharmaceutical Intermediate for Triclabendazole Production

For process chemists and manufacturers developing anthelmintic drugs, N-(4,5-dichloro-2-nitrophenyl)acetamide is the specifically validated starting material for a patented route to Triclabendazole. The patent evidence demonstrates its necessity in condensing with 2,3-dichlorophenol to form the key intermediate 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide [2]. Procurement of this exact compound ensures alignment with established intellectual property and process chemistry.

Quality Control and Identity Verification for Research Supply Chains

Procurement specialists and lab managers can utilize the compound's defined melting point of 124-128 °C and unique InChIKey as robust quality control metrics to confirm receipt of the correct 4,5-dichloro-2-nitro isomer, differentiating it from other nitroacetanilides such as N-(2,5-dichloro-4-nitrophenyl)acetamide . This simple verification step prevents costly downstream errors in sensitive synthetic procedures.

High-Yield Building Block for Diverse Organic Syntheses

Medicinal and synthetic chemists seeking a high-purity nitroacetanilide building block can rely on this compound's established synthesis, which has been reported to achieve a 95.23% yield and 97.83% HPLC purity [3]. This quantitative data supports its use in applications requiring robust and reproducible starting material quality, such as parallel synthesis or late-stage functionalization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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